molecular formula C10H17N3 B2388405 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine CAS No. 1339615-47-2

4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine

Cat. No.: B2388405
CAS No.: 1339615-47-2
M. Wt: 179.267
InChI Key: HPOODBWTDRQKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a methyl-linked 1-methylpyrazole moiety. The molecular formula is inferred as C₁₀H₁₇N₃, with a molecular weight of approximately 187.3 g/mol. Current evidence suggests its role as a research chemical or intermediate in drug discovery pipelines .

Properties

IUPAC Name

4-[(2-methylpyrazol-3-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-10(4-7-12-13)8-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOODBWTDRQKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339615-47-2
Record name 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific electronic or mechanical properties.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its interactions with various biological targets suggest that it may play a role in modulating enzyme activity or receptor function.

Medicine

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity: Studies have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancers. For example, compounds similar to this compound have demonstrated IC50 values ranging from 0.08 µM to 0.15 µM against MCF-7 breast cancer cells.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for related compounds indicate strong efficacy against these pathogens.
  • Anti-inflammatory Effects: Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in anti-inflammatory therapies.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryCOX inhibition leading to reduced inflammation

Case Study 1: Anticancer Activity

A study involving pyrazole derivatives revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that the compound could inhibit cancer cell growth through mechanisms involving topoisomerase inhibition and modulation of the EGFR pathway.

Case Study 2: Antimicrobial Evaluation

In another research effort, five pyrazole derivatives were tested for antimicrobial activity, revealing MIC values as low as 0.22 µg/mL against certain strains. This study concluded that derivatives like this compound exhibited remarkable bactericidal effects and inhibited biofilm formation effectively.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidine - C₁₀H₁₇N₃ 187.3 1-Methylpyrazole-5-ylmethyl Research intermediate; potential CNS or kinase-targeting agent
4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol 885272-62-8 C₁₃H₁₇N₃O 231.29 Indazol-5-yl, hydroxyl Unknown therapeutic use; safety data highlights handling precautions
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine 1182947-61-0 C₇H₁₂N₅S 198.27 Tetrazole-thioether Bioisostere for carboxylic acids; enhances metabolic stability
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate 1006349-05-8 C₁₇H₂₇N₃O₂ 305.42 Ethyl, methyl pyrazole, carboxylate ester Synthetic intermediate for lipophilic prodrugs
Paroxetine-related compounds (e.g., (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride) 78246-49-8 C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl Clinically used SSRIs (antidepressants)

Key Findings and Trends

Impact of Heterocyclic Substituents: The pyrazole group in the target compound (C₁₀H₁₇N₃) provides moderate aromaticity and hydrogen-bonding capacity, contrasting with the indazole in 4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol (C₁₃H₁₇N₃O), which introduces a larger π-system for enhanced receptor interactions . The tetrazole-thioether in 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine (C₇H₁₂N₅S) acts as a bioisostere for carboxylic acids, improving metabolic stability and solubility .

Functional Group Modifications: Carboxylate esters (e.g., C₁₇H₂₇N₃O₂) increase lipophilicity, facilitating blood-brain barrier penetration, but require enzymatic hydrolysis for activation .

Pharmacological Relevance: Paroxetine analogs (C₁₉H₂₀FNO₃·HCl) demonstrate the critical role of benzodioxol and fluorophenyl groups in serotonin reuptake inhibition, underscoring the importance of electron-withdrawing substituents in SSRI activity . The absence of such groups in the target compound suggests divergent applications, possibly in kinase or GPCR-targeted therapies where pyrazole’s nitrogen-rich structure is advantageous .

Biological Activity

4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with piperidine. A common method employs sodium hydride (NaH) as a base to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit a diverse range of biological activities:

Anticancer Activity:
Several studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and prostate cancers. For instance, compounds with similar structures have been reported to inhibit the growth of cancer cells through mechanisms involving topoisomerase inhibition and modulation of the EGFR pathway .

Antimicrobial Properties:
In vitro evaluations have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds indicate strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects:
Pyrazole derivatives are also noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This activity positions them as candidates for further development in anti-inflammatory therapies .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryCOX inhibition leading to reduced inflammation

Case Study: Anticancer Activity

A study involving a series of pyrazole derivatives, including those similar to this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 0.08 µM to 0.15 µM, indicating potent antiproliferative activity .

Case Study: Antimicrobial Evaluation

In another research effort, five pyrazole derivatives were tested for antimicrobial activity, revealing MIC values as low as 0.22 µg/mL against certain strains. The study concluded that derivatives like compound 7b exhibited remarkable bactericidal effects and inhibited biofilm formation effectively .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine?

The synthesis typically involves multi-step reactions, starting with functionalizing the piperidine ring and introducing the pyrazole moiety. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)-piperidine-1-carboxylate is synthesized via a reaction between (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine under controlled conditions . Key steps include cyclization and deprotection. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement. Analytical techniques like NMR and LC-MS are used to monitor intermediate purity .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For instance, single-crystal X-ray diffraction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)-piperidine-1-carboxylate revealed a dihedral angle of 33.4° between the pyrazole and piperidine rings, confirming steric interactions . Complementary methods include:

  • 1H/13C NMR : Assigning signals for piperidine protons (δ ~2.5–3.5 ppm) and pyrazole protons (δ ~6.0–7.5 ppm) .
  • Mass spectrometry : Validating molecular weight via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How do crystallographic refinement programs like SHELXL enhance structural accuracy for derivatives of this compound?

SHELXL employs least-squares refinement against diffraction data, incorporating restraints for bond lengths/angles and handling twinning or disorder. Recent updates include improved constraints for hydrogen bonding and thermal parameters . For example, SHELXL’s robust handling of high-resolution data enables precise determination of piperidine-pyrazole torsional angles, critical for understanding conformational flexibility .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from assay conditions (e.g., cell type, concentration) or structural variations. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing methoxy with methyl groups) to assess activity trends .
  • Co-crystallization with target proteins : Validating binding modes via X-ray structures (e.g., AKT kinase inhibition studies) .
  • Dose-response assays : Ensuring consistent IC50 measurements under standardized conditions .

Q. How can structure-based rational design optimize derivatives for target-specific applications (e.g., kinase inhibitors)?

Computational tools like molecular docking and MD simulations predict binding affinity. For example, derivatives of this compound were designed as AKT inhibitors by introducing fluorophenyl groups to enhance hydrophobic interactions with the kinase’s ATP-binding pocket . Key steps include:

  • Pharmacophore modeling : Identifying critical interaction sites (e.g., hydrogen bonds with pyrazole nitrogen).
  • Conformational restriction : Using piperidine ring substituents to lock bioactive conformations .

Methodological Considerations

  • Crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for visualization .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent polarity, temperature) to mitigate batch variability .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.